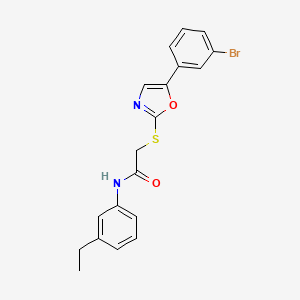
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-ethylphenyl)acetamide
Übersicht
Beschreibung
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-ethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential in various fields of research.
Wirkmechanismus
The mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-ethylphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific targets in the body. In the case of antimicrobial activity, it is believed that this compound inhibits the growth of microorganisms by interfering with their metabolic processes. In the case of anticancer activity, it is believed that this compound inhibits the growth of cancer cells by inducing apoptosis or cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has inhibitory effects against various microorganisms, including bacteria and fungi. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro. In vivo studies have not been conducted to determine the effects of this compound in animals or humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-ethylphenyl)acetamide in lab experiments include its potential antimicrobial and anticancer properties. Additionally, this compound has been synthesized using various methods, making it readily available for use in research. The limitations of using this compound in lab experiments include the lack of in vivo studies to determine its safety and efficacy in animals or humans.
Zukünftige Richtungen
For research on 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-ethylphenyl)acetamide include conducting in vivo studies to determine its safety and efficacy in animals or humans. Additionally, further studies are needed to determine the mechanism of action of this compound and to identify specific targets in the body that it interacts with. Further research is also needed to determine the potential of this compound in other fields of research, such as catalysis and material science.
Conclusion:
This compound is a chemical compound that has shown potential in various fields of scientific research. This compound has been synthesized using various methods and has been studied for its antimicrobial and anticancer properties. However, further research is needed to determine its safety and efficacy in animals or humans and to identify its specific targets in the body. Overall, this compound has the potential to be a valuable compound in scientific research.
Wissenschaftliche Forschungsanwendungen
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-ethylphenyl)acetamide has shown potential in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes and has shown potential in catalytic reactions. This compound has also been studied for its antimicrobial properties and has shown inhibitory effects against various microorganisms. Additionally, this compound has been studied for its anticancer properties and has shown potential in inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-2-13-5-3-8-16(9-13)22-18(23)12-25-19-21-11-17(24-19)14-6-4-7-15(20)10-14/h3-11H,2,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXWPRIMWDRAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



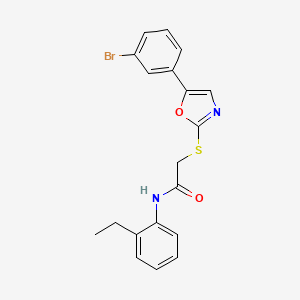
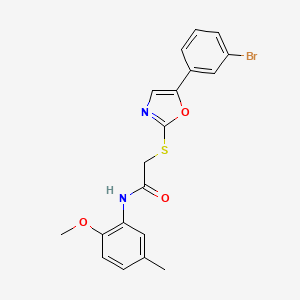

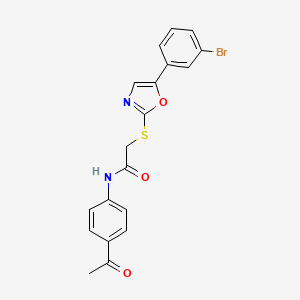

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3206318.png)
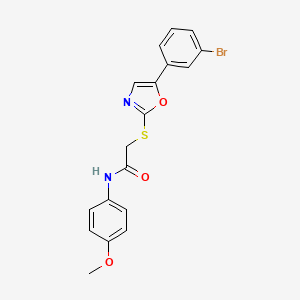
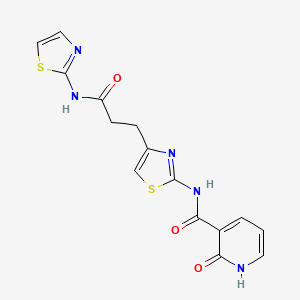
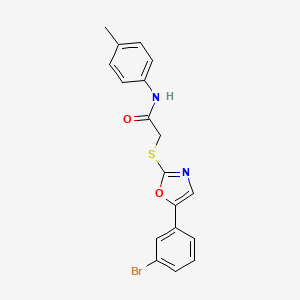
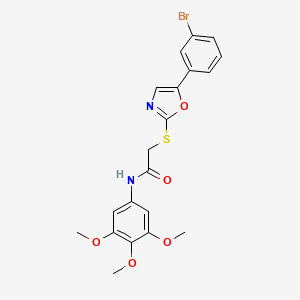

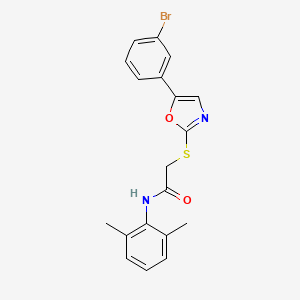
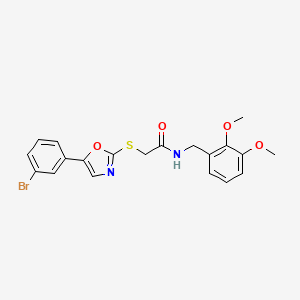
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide](/img/structure/B3206368.png)